molecular formula C16H17N3O2 B5816696 N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide

Cat. No.: B5816696
M. Wt: 283.32 g/mol
InChI Key: VCQBQRFHNFIWSZ-UHFFFAOYSA-N
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Description

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, a phenyl group, and a propanamide moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide typically involves the reaction of 5-acetyl-4-aminopyrimidines with propionic anhydride. The reaction is carried out under reflux conditions in a solvent such as toluene. After refluxing for several hours, the reaction mixture is cooled, and the product is isolated by filtration and purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-6-butoxy-2-phenylpyrimidin-4-yl)propanamide
  • N-(5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine)

Uniqueness

Compared to similar compounds, it may exhibit distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-4-13(21)18-16-14(11(3)20)10(2)17-15(19-16)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBQRFHNFIWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC(=C1C(=O)C)C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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